3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
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Overview
Description
3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is an organic compound that features a bromophenyl group and a trifluoroacetylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:
Acylation: The attachment of the trifluoroacetyl group to the amino group.
Formation of Propanoic Acid: The final step involves the formation of the propanoic acid backbone.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the trifluoroacetyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- 3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Uniqueness
The presence of the bromine atom in 3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid may impart unique reactivity and properties compared to its chloro- and fluoro- analogs, potentially leading to different biological activities or chemical behaviors.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAKLHHMWLLBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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